propyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, cyano groups, and an ethoxyphenyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of aryl aldehydes, ethyl cyanoacetate, and ammonium acetate in an aqueous medium without a catalyst . This method is environmentally friendly and follows green chemistry principles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient one-pot synthesis methods are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the ethoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for propyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind with high affinity to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Uniqueness
Propyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate stands out due to its combination of a pyridine ring with cyano groups and an ethoxyphenyl moiety
Properties
IUPAC Name |
propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-9-27-17(24)12-28-20-15(11-22)18(14(10-21)19(25)23-20)13-7-5-6-8-16(13)26-4-2/h5-8,14,18H,3-4,9,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXRGLBHTVKRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.